1-Methyl-1h-1,2,3-triazole-5-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1h-1,2,3-triazole-5-thiol: is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.
Mechanism of Action
Target of Action
3-Methyl-2H-Triazole-4-Thione, like other triazole derivatives, is capable of binding in the biological system with a variety of enzymes and receptors . Triazole compounds are known to interact with enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . They also exhibit antimicrobial, anticancer, and antitubercular activities .
Mode of Action
Triazole derivatives are known to inhibit enzymes by making specific interactions with different target receptors . For instance, some triazole derivatives have been found to inhibit metallo-β-lactamases, enzymes that confer resistance to β-lactam antibiotics .
Biochemical Pathways
Triazole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . For example, they can inhibit the activity of enzymes, leading to downstream effects on various biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic studies have been conducted on related triazole derivatives . These studies typically involve the analysis of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which impact the bioavailability of the compound.
Result of Action
Triazole derivatives are known to exhibit a range of biological activities, including antimicrobial, anticancer, and antitubercular effects . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in biochemical pathways.
Action Environment
The action of 3-Methyl-2H-Triazole-4-Thione, like other triazole derivatives, can be influenced by environmental factors. For instance, the efficacy of triazole derivatives as antimicrobial agents can be affected by the presence of drug-resistant bacteria . Additionally, the stability of these compounds can be influenced by factors such as temperature and pH.
Biochemical Analysis
Biochemical Properties
Triazole compounds, including 3-Methyl-2H-Triazole-4-Thione, are readily capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Cellular Effects
For instance, some triazole derivatives have been found to exhibit cytotoxic effects in a dose-dependent manner .
Metabolic Pathways
Triazoles are known to interact with a variety of enzymes and receptors in the biological system .
Transport and Distribution
Triazoles are known to bind in the biological system with a variety of enzymes and receptors .
Subcellular Localization
Triazoles are known to bind in the biological system with a variety of enzymes and receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1h-1,2,3-triazole-5-thiol typically involves the reaction of thiosemicarbazide with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Another method involves the cyclization of N-acylthiosemicarbazides under acidic conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1h-1,2,3-triazole-5-thiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the thione group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted triazoles.
Scientific Research Applications
Chemistry: 1-Methyl-1h-1,2,3-triazole-5-thiol is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique properties .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal activities. It has shown promise in inhibiting the growth of various bacterial and fungal strains .
Medicine: Medicinally, this compound derivatives are explored for their potential as anticancer, antiviral, and anti-inflammatory agents. They are also investigated for their ability to inhibit specific enzymes and receptors .
Industry: In the industrial sector, this compound is used in the formulation of agrochemicals and as a corrosion inhibitor in metal protection .
Comparison with Similar Compounds
1,2,4-Triazole: Another triazole isomer with similar biological activities but different chemical properties.
1,2,3-Triazole: Known for its use in click chemistry and its broad range of applications in medicinal chemistry.
Uniqueness: 1-Methyl-1h-1,2,3-triazole-5-thiol is unique due to its thione group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and biological activities make it a valuable subject for ongoing research and development.
Properties
IUPAC Name |
3-methyl-2H-triazole-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S/c1-6-3(7)2-4-5-6/h2,5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLWQFFKGPZLNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=S)C=NN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36811-20-8 |
Source
|
Record name | 1-methyl-1H-1,2,3-triazole-5-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.